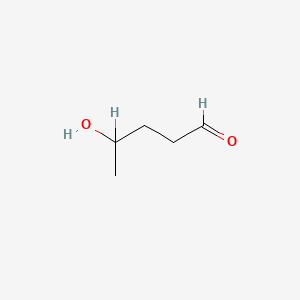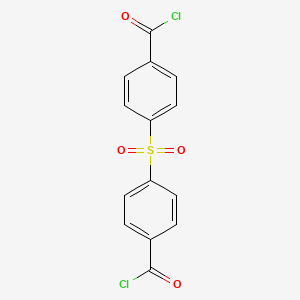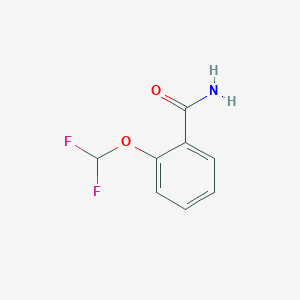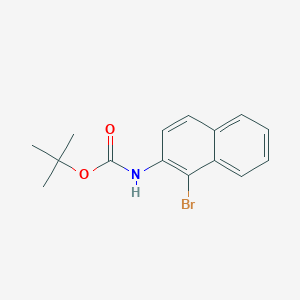
N-Boc-1-bromo-2-naphthalenamine
概述
描述
N-Boc-1-bromo-2-naphthalenamine, also known as tert-butyl (1-bromonaphthalen-2-yl)carbamate, is a chemical compound with the molecular formula C15H16BrNO2 and a molecular weight of 322.2 g/mol . This compound is of significant interest in various fields of research due to its unique chemical structure and potential biological activity.
作用机制
Mode of Action
The mode of action of N-Boc-1-bromo-2-naphthalenamine is primarily through its participation in chemical reactions as a reagent. It is known to be used in Suzuki–Miyaura coupling , a type of cross-coupling reaction, suggesting that it may interact with its targets through bond formation and breaking processes.
Biochemical Pathways
Given its use in suzuki–miyaura coupling , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental in many biochemical pathways.
Pharmacokinetics
Given its molecular weight of 3222 , it can be inferred that it has the potential to be absorbed and distributed in the body
准备方法
Synthetic Routes and Reaction Conditions
N-Boc-1-bromo-2-naphthalenamine can be synthesized from N-Boc-2-naphthylamine. One common method involves the use of N-bromosuccinimide in acetonitrile at 0°C . The reaction typically proceeds as follows:
- Dissolve N-Boc-2-naphthylamine in acetonitrile.
- Add N-bromosuccinimide portionwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture for 2.75 hours.
- Isolate the product by filtration and purify it using standard techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
N-Boc-1-bromo-2-naphthalenamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Deprotection Reactions: The Boc (tert-butoxycarbonyl) group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide or acetonitrile.
Deprotection Reactions: Common reagents include acids such as hydrochloric acid, trifluoroacetic acid, or p-toluenesulfonic acid.
Major Products Formed
Substitution Reactions: The major products are the substituted naphthalenamines, depending on the nucleophile used.
Deprotection Reactions: The major product is 1-bromo-2-naphthalenamine, obtained after removal of the Boc group.
科学研究应用
N-Boc-1-bromo-2-naphthalenamine is a valuable research chemical with applications in various scientific fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
N-Boc-2-naphthylamine: The precursor to N-Boc-1-bromo-2-naphthalenamine.
1-bromo-2-naphthalenamine: The deprotected form of this compound.
tert-Butyl (1-bromonaphthalen-2-yl)carbamate: Another name for this compound.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the bromine atom on the naphthalene ring. This combination allows for selective reactions and makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
tert-butyl N-(1-bromonaphthalen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-12-9-8-10-6-4-5-7-11(10)13(12)16/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHUGHMRVYRVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=CC=CC=C2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401215060 | |
| Record name | 1,1-Dimethylethyl N-(1-bromo-2-naphthalenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401215060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454713-47-4 | |
| Record name | 1,1-Dimethylethyl N-(1-bromo-2-naphthalenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454713-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(1-bromo-2-naphthalenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401215060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
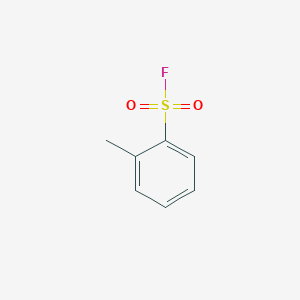
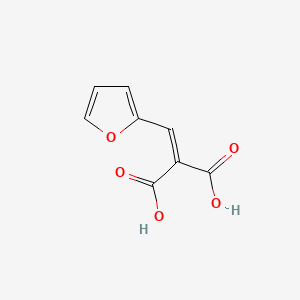
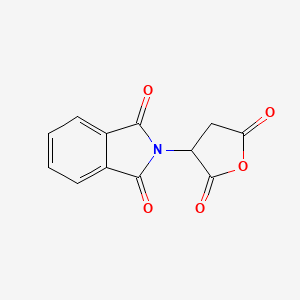
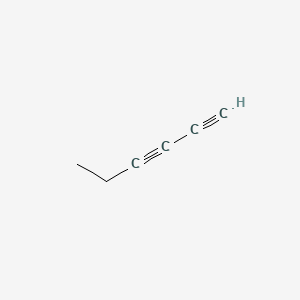
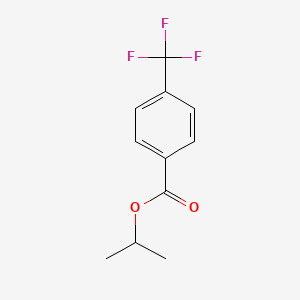
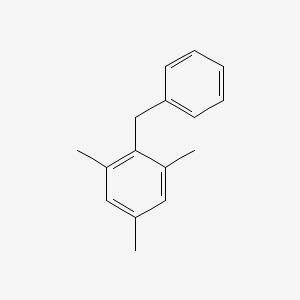
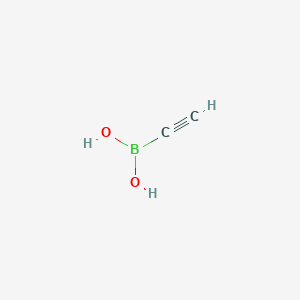
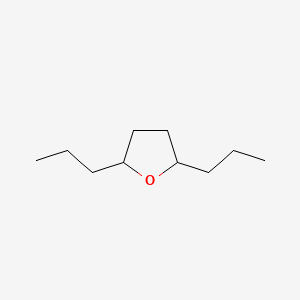
![[1,1'-Biphenyl]-3,4-diamine](/img/structure/B3052740.png)
